Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione is classified as a pyrrolodiazepine. Pyrrolodiazepines are recognized for their structural complexity and biological significance, often serving as scaffolds for the design of pharmaceuticals targeting various diseases. The specific structure of this compound suggests potential interactions with biological systems, which may lead to therapeutic applications.
The synthesis of hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione can be achieved through several methods. A notable approach involves the cyclization of suitable precursors under controlled conditions. For instance, one method includes the use of N-hydroxy derivatives that undergo reactions with other reagents to form the desired bicyclic structure.
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione possesses a unique molecular structure characterized by:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to elucidate the molecular structure. For example, characteristic NMR shifts can indicate the environment of hydrogen atoms within the rings.
Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione can participate in various chemical reactions due to its functional groups:
These reactions can be influenced by factors such as solvent polarity and temperature.
The mechanism of action for hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione is not fully elucidated but is believed to involve interaction with specific biological targets:
Further studies using molecular docking and in vitro assays could provide deeper insights into its mechanism.
Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione exhibits several notable physical and chemical properties:
Characterization techniques such as thermal analysis can be used to assess stability and melting point.
The potential applications of hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione span various fields:
Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione represents a complex bicyclic framework featuring fused seven-membered (diazepine) and five-membered (pyrrolidine) rings. The systematic IUPAC name defines the ring fusion at positions 1 and 2 of the pyrrolidine ring with positions a and 4 of the diazepine ring, while the "hexahydro" descriptor denotes complete saturation of both ring systems. The dione suffix specifies two ketone functionalities at positions 1 and 5 of the diazepine ring [1]. This compound has the molecular formula C₈H₁₂N₂O₂, corresponding to a molecular weight of 168.20 g/mol, and bears the CAS Registry Number 82939-02-4 [1]. The bicyclic structure imposes significant conformational constraints, influencing both its reactivity and potential biological interactions. The stereochemistry at chiral centers (notably when specified as the (S)-enantiomer) critically determines its three-dimensional structure and pharmacological profile, necessitating precise stereochemical characterization [1].
Table 1: Structural Identifiers of Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione
Property | Descriptor |
---|---|
Systematic IUPAC Name | Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione |
Molecular Formula | C₈H₁₂N₂O₂ |
CAS Registry Number | 82939-02-4 |
Molecular Weight | 168.20 g/mol |
Ring System | Fused bicyclic: Pyrrolidine + 1,4-Diazepine |
Functional Groups | Bridged diketone (positions 1 & 5), Secondary amides |
The synthesis of pyrrolodiazepine derivatives typically employs cyclization strategies exploiting bifunctional building blocks. A prominent route involves the condensation of pyrrolidine precursors bearing nucleophilic amino groups with electrophilic dicarbonyl species capable of forming the diazepine ring. For unsaturated analogs, such as antitumor Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs), electrophilic iminium intermediates generated from carbinolamides undergo intramolecular cyclization onto pyrrole systems. These analogs demonstrate DNA-binding capabilities through covalent interaction with guanine residues, highlighting their significance as anticancer scaffolds [2].
Alternative pathways leverage ring expansion or cyclocondensation techniques. Notably, the optimization of HIV-1 capsid assembly inhibitors based on 1,5-dihydrobenzo[b][1,4]diazepine-2,4-diones revealed that replacing the C3 carbon with nitrogen yielded configurationally stable triazepine-dione analogs (1,5-dihydro-benzo[f][1,3,5]triazepine-2,4-diones) while maintaining biological activity. This demonstrates the synthetic flexibility of diazepine/triazepine scaffolds and the feasibility of atom substitution to address configurational instability [5]. Similarly, substituted pyrrolo[1,2-a][1,4]diazepines targeting TREX1 inhibition utilize multi-step sequences involving alkylation, cyclization, and functional group interconversions starting from heterocyclic amines and activated esters or halocarbonyl compounds [6].
Table 2: Key Synthetic Strategies for Diazepine/Triazepine Derivatives
Strategy | Key Intermediates/Building Blocks | Target Scaffold | Application Context |
---|---|---|---|
Iminium Ion Cyclization | Carbinolamides, Pyrrole derivatives | Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) | DNA-interactive anticancer agents [2] |
Ring Expansion | Diazepine-diones, Aziridines | Triazepine-diones | Configurationally stable HIV capsid inhibitors [5] |
Cyclocondensation | Bifunctional amines, Dicarbonyl electrophiles | Pyrrolo[1,2-a][1,4]diazepines | TREX1 inhibitors [6] |
The synthesis of the saturated hexahydro dione variant demands specific optimization to achieve high yield and purity. Key reaction parameters include:
Industrial-scale synthesis, as indicated by supplier data, emphasizes high purity (>99%) achieved through rigorous purification protocols like recrystallization or chromatography. Production capacities exceeding 100,000 kilograms per month necessitate robust, scalable processes with stringent control over reaction time, stoichiometry, and workup procedures to ensure batch-to-batch consistency [1].
The hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-1,5(2H)-dione scaffold possesses chiral centers whose configuration profoundly influences its biological activity. The (S)-enantiomer (CAS 82939-02-4) is explicitly marketed, indicating the significance of stereochemical control [1]. Configurational instability, a challenge observed in related diazepine-dione systems like HIV capsid inhibitors, arises from epimerization at stereogenic centers alpha to carbonyl groups. Quaternization of such a center (C3 in the diazepine series) prevented racemization but abolished biological activity due to conformational distortion. Alternative strategies to ensure stereochemical integrity include:
The successful application of these techniques is essential for providing enantiopure material for biological evaluation and potential therapeutic use, as the (S)-configuration is specified for the commercially available compound [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7